molecular formula C14H12 B1295512 1,1'-Biphenyl, ethenyl- CAS No. 30143-51-2

1,1'-Biphenyl, ethenyl-

Cat. No.: B1295512
CAS No.: 30143-51-2
M. Wt: 180.24 g/mol
InChI Key: XIRPMPKSZHNMST-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, ethenyl- is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30143-51-2

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

1-ethenyl-2-phenylbenzene

InChI

InChI=1S/C14H12/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h2-11H,1H2

InChI Key

XIRPMPKSZHNMST-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2

Key on ui other cas no.

30143-51-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A vinylbiphenyl polymer was prepared in the same manner as in Example 10 except that poly-p-bromostyrene obtained as in Example 10 by using p-bromostyrene instead of p-chlorostyrene, and o-bromoanisol were used. The polymer gave a peak of OCH3 through 1H-NMR measurement in the same manner as in Example 10.
[Compound]
Name
poly-p-bromostyrene
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Synthesis routes and methods II

Procedure details

To a suspension of methyltriphenylphosphonium bromide (5.10 g, 14.27 mmol) in THF (26 mL) was slowly added potassium tert-butoxide (1M solution in THF, 14.27 mL) over ˜20 min at 0° C. The reaction mixture was allowed to warm up to room temperature and stirred for 10 min. The mixture was cooled to 0° C. and a solution of 4-biphenylcarbaldehyde (2.0 g, 10.98 mmol) in THF (9 mL) was added over 20 min. The reaction mixture was allowed to warm up to room temperature and stirred for ˜19 hour. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was dissolved/suspended in DCM and filtered through a silica pad and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography [SiO2, 80 g, EtOAc/heptane] to provide vinylbiphenyl (1.845 g) as a white solid. LCMS Rt 0.79 min.
Quantity
14.27 mL
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reactant
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2 g
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reactant
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Name
Quantity
9 mL
Type
solvent
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Quantity
5.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three

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